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Compound of Interest

2-(4-Bromophenyl)-2-
Compound Name:
methylpropanenitrile

Cat. No.: B025328

Technical Guide: 2-(4-Bromophenyl)-2-
methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 2-(4-Bromophenyl)-2-methylpropanenitrile. The information is
curated for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Data

2-(4-Bromophenyl)-2-methylpropanenitrile is a substituted aromatic nitrile. Below is a
summary of its key chemical identifiers and properties.
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Property Value Citation(s)
Molecular Formula C1o0H10BrN [1112][3]
Molecular Weight 224.10 g/mol [1][2]

2-(4-bromophenyl)-2-
IUPAC Name o [1][2]
methylpropanenitrile

CAS Number 101184-73-0 [11[2][3]
: CC(C)
Canonical SMILES [1112]
(C#N)C1=CC=C(C=C1)Br
Physical State Liquid (at 20 °C)
Boiling Point 85 °C at 0.075 mmHg
Flash Point 135 °C

Synthesis Protocol

While a direct one-pot synthesis protocol for 2-(4-Bromophenyl)-2-methylpropanenitrile is
not readily available in the reviewed literature, a robust two-step synthesis can be proposed
based on established methodologies. This involves the synthesis of the carboxylic acid
precursor, 2-(4-bromophenyl)-2-methylpropanoic acid, followed by its conversion to the target
nitrile.

Step 1: Synthesis of 2-(4-Bromophenyl)-2-
methylpropanoic Acid

This protocol is adapted from a patented procedure for the selective bromination of 2-methyl-2-
phenylpropanoic acid.[4][5][6]

Materials:
e 2-methyl-2-phenylpropanoic acid

e Bromine (Brz)
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Dichloromethane (CH2Clz2)

Anhydrous sodium sulfate (Na2S0a)

Hexanes

5N Hydrochloric acid (HCI)
Procedure:

¢ In a suitable reaction vessel, suspend 2-methyl-2-phenylpropanoic acid in an aqueous
medium.

e Heat the reaction mixture to 75-80 °C.
e Add bromine dropwise to the heated suspension.

« Stir the reaction mixture at 75-80 °C until gas chromatographic analysis indicates complete
consumption of the starting material.

o Cool the reaction mixture to ambient temperature. The product may precipitate.
o Extract the aqueous mixture with dichloromethane (3 x 75 mL).

o Combine the organic extracts and dry over anhydrous sodium sulfate.

o Evaporate the solvent to yield the crude solid product.

e Suspend the crude product in hexanes and filter to recover the purified 2-(4-bromophenyl)-2-
methylpropanoic acid.[5][6]

Step 2: Conversion of Carboxylic Acid to Nitrile

This is a generalized protocol based on modern methods for the conversion of tertiary
carboxylic acids to nitriles.[1][7][8]

Materials:

e 2-(4-bromophenyl)-2-methylpropanoic acid
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e Ammonia or a suitable nitrogen source (e.g., 1-phenethylamine)

o Adehydrating agent (e.g., P20s, SOCI2) or a suitable catalyst system (e.g., PIlI/PV catalysis)
e An appropriate solvent (e.g., acetonitrile, DMF)

Procedure:

e The carboxylic acid is first converted to its corresponding primary amide. This can be
achieved by reaction with thionyl chloride to form the acyl chloride, followed by reaction with
ammonia.

e The resulting primary amide is then subjected to dehydration. This is a common method for
nitrile synthesis and can be accomplished using a variety of dehydrating agents such as
phosphorus pentoxide (P20s) or thionyl chloride (SOCI2).[9]

 Alternatively, modern catalytic methods can directly convert the carboxylic acid to the nitrile.
For instance, a PllI/PV-catalyzed 'oxidation-reduction condensation’ with a nitrogen source
like 1-phenethylamine can be employed under mild conditions.[1]

e The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).

o Upon completion, the reaction mixture is worked up using standard procedures, which may
include quenching, extraction, and purification by column chromatography or distillation.

Proposed Synthesis Workflow

Step 1: Synthesis of Carboxylic Acid Precursor Step 2: Conversion to Nitrile

Amidation
(9. SOCh, then NH:)

Click to download full resolution via product page
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Caption: Proposed two-step synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile.

Spectroscopic Characterization (Predicted)

Specific, experimentally obtained spectra for 2-(4-Bromophenyl)-2-methylpropanenitrile are
not readily available in the public domain. However, based on its structure and data from
analogous compounds, the following spectral characteristics can be predicted.[10][11][12]

Predicted 'H NMR Spectrum

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aromatic protons
~75-7.6 Doublet 2H ortho to the bromine
atom
Aromatic protons
~73-74 Doublet 2H meta to the bromine
atom
) Two equivalent methyl
~1.7 Singlet 6H

(CHs) groups

Predicted **C NMR Spectrum

Chemical Shift (6) ppm Assignment
Quaternary aromatic carbon attached to the
~138-142 o
propanenitrile group
~132 Aromatic CH carbons meta to the bromine atom
~128 Aromatic CH carbons ortho to the bromine atom
Quaternary aromatic carbon attached to the
~122-125 )
bromine atom
~120- 125 Nitrile carbon (C=N)
~35-40 Quaternary aliphatic carbon
~25-30 Methyl carbons (CHs)
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Predicted IR Spectrum

Wavenumber (cm—?) Functional Group Assignment

~ 3100 - 3000 Aromatic C-H stretch

~ 2950 - 2850 Aliphatic C-H stretch

~ 2240 - 2260 Nitrile (C=N) stretch (medium, sharp)
~ 1600, 1480 Aromatic C=C stretch

~ 1100 - 1000 C-Br stretch

Potential Applications in Drug Discovery

While there is no specific literature detailing the biological activity of 2-(4-Bromophenyl)-2-
methylpropanenitrile, its structural features suggest potential relevance in medicinal
chemistry and drug development.

» Nitrile as a Pharmacophore: The nitrile group is present in over 30 approved pharmaceutical
drugs and is a key functional group in many clinical candidates. It can act as a bioisostere for
a carbonyl group, a hydrogen bond acceptor, or a reactive group in enzyme inhibition.

» Bromophenyl Moiety: The bromophenyl group is a common substituent in bioactive
molecules. The bromine atom can participate in halogen bonding, which is increasingly
recognized as an important interaction in protein-ligand binding. Furthermore, the lipophilicity
of the bromine atom can influence the pharmacokinetic properties of a molecule.

o Structural Scaffold: Substituted propanenitriles have been investigated for a variety of
biological activities.[13][14] The 2-aryl-2-methylpropanenitrile scaffold can serve as a starting
point for the synthesis of more complex molecules with potential therapeutic applications.
For instance, related bromophenyl compounds have been explored as endothelin receptor
antagonists.[15]
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Drug Discovery Potential Logic

2-(4-Bromophenyl)-2-methylpropanenitrile

Nitrile Group
(Pharmacophore)

Bromophenyl Group Propanenitrile Scaffold

Y

Bioisostere for Carbonyl

Hydrogen Bond Acceptor Halogen Bonding Modulates Lipophilicity

Potential for Target Binding Favorable ADME Properties Chemical Derivatization

Lead Compound for Drug Discovery

Click to download full resolution via product page
Caption: Logical flow of the potential of the title compound in drug discovery.

Safety Information

Based on available data, 2-(4-Bromophenyl)-2-methylpropanenitrile is classified with the
following hazards:
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Hazard Statement Description

H302 Harmful if swallowed

H312 Harmful in contact with skin

H332 Harmful if inhaled

H411 Toxic to aquatic life with long lasting effects

Precautionary Statements: P261, P270, P271, P273, P301+P312, P302+P352, P304+P340,
P312, P330, P391, P501.[10] Users should consult the full Safety Data Sheet (SDS) before
handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

2. 2-(4-Bromophenyl)-2-methylpropanenitrile | CLOH10BrN | CID 10443591 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. 2-(4-Bromophenyl)-2-methylpropanenitrile - Lead Sciences [lead-sciences.com]

4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google
Patents [patents.google.com]

5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap
[eureka.patsnap.com]

6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google
Patents [patents.google.com]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

10. rsc.org [rsc.org]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.rsc.org/suppdata/c6/ra/c6ra15339a/c6ra15339a1.pdf
https://www.benchchem.com/product/b025328?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12337157/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_-2-methylpropanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_-2-methylpropanenitrile
https://lead-sciences.com/product/2-4-bromophenyl-2-methylpropanenitrile/
https://patents.google.com/patent/EP2532644A1/en
https://patents.google.com/patent/EP2532644A1/en
https://eureka.patsnap.com/patent-US20120309973A1
https://eureka.patsnap.com/patent-US20120309973A1
https://patents.google.com/patent/US20120309973A1/en
https://patents.google.com/patent/US20120309973A1/en
https://www.researchgate.net/figure/More-efficient-methods-to-convert-carboxylic-acids-to-nitriles_fig4_312243638
https://www.researchgate.net/publication/256903321_A_Novel_System_for_the_Synthesis_of_Nitriles_from_Carboxylic_Acids
https://www.chemistrysteps.com/preparation-of-nitriles/
https://www.rsc.org/suppdata/c6/ra/c6ra15339a/c6ra15339a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

e 12. mdpi.com [mdpi.com]

e 13. researcher.manipal.edu [researcher.manipal.edu]
e 14. researchgate.net [researchgate.net]

e 15. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-
pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor
antagonist - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Molecular weight and formula of 2-(4-Bromophenyl)-2-
methylpropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
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bromophenyl-2-methylpropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Spectroscopy%20and%20Spectrometry%20PS3%20IR%20HNMR%20CNMR%20and%20EI-MS-key.pdf
https://www.mdpi.com/2073-4352/14/10/871
https://researcher.manipal.edu/en/publications/formation-of-substituted-propanenitrile-during-biginelli-type-rea/
https://www.researchgate.net/publication/275100493_Formation_of_substituted_propanenitrile_during_Biginelli_type_reaction_of_tosyloxy_benzaldehyde_with_malononitrile_Synthesis_and_crystal_structure_determination
https://pubmed.ncbi.nlm.nih.gov/22862294/
https://pubmed.ncbi.nlm.nih.gov/22862294/
https://pubmed.ncbi.nlm.nih.gov/22862294/
https://www.benchchem.com/product/b025328#molecular-weight-and-formula-of-2-4-bromophenyl-2-methylpropanenitrile
https://www.benchchem.com/product/b025328#molecular-weight-and-formula-of-2-4-bromophenyl-2-methylpropanenitrile
https://www.benchchem.com/product/b025328#molecular-weight-and-formula-of-2-4-bromophenyl-2-methylpropanenitrile
https://www.benchchem.com/product/b025328#molecular-weight-and-formula-of-2-4-bromophenyl-2-methylpropanenitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b025328?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

